molecular formula C21H42N6 B14005872 N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine CAS No. 38551-14-3

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14005872
CAS No.: 38551-14-3
M. Wt: 378.6 g/mol
InChI Key: ZXKIUVJDTDADIZ-UHFFFAOYSA-N
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Description

N4,N4-Dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine is a synthetic triazine derivative of significant interest in chemical research and development. This compound belongs to a class of chemicals characterized by a 1,3,5-triazine ring substituted with various alkylamino groups, which influences its physicochemical properties and potential applications . The specific arrangement of diethyl, dibutyl, and dipropyl substituents on the triazine core makes it a valuable subject for structure-activity relationship (SAR) studies, particularly in the field of agrochemicals where similar triazine compounds are known to function as herbicides . Researchers also explore such multi-substituted triazines for their potential utility as polymer additives and in material science, leveraging their molecular structure to modify material characteristics . The compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

38551-14-3

Molecular Formula

C21H42N6

Molecular Weight

378.6 g/mol

IUPAC Name

2-N,2-N-dibutyl-6-N,6-N-diethyl-4-N,4-N-dipropyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H42N6/c1-7-13-17-27(18-14-8-2)21-23-19(25(11-5)12-6)22-20(24-21)26(15-9-3)16-10-4/h7-18H2,1-6H3

InChI Key

ZXKIUVJDTDADIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)N(CCC)CCC)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with the corresponding amines. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The yields of the product can vary from moderate to high, depending on the specific amines used and the reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism by which N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine exerts its effects depends on its specific application. In biological systems, it may act by binding to metal ions and altering the activity of metalloproteins. In chemical reactions, it can serve as a nucleophile or electrophile, participating in various substitution and complexation reactions .

Comparison with Similar Compounds

Substituent Patterns and Symmetry

Compound Name (CAS) Substituents (N2, N4, N6) Symmetry Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (38551-14-3) Dibutyl, Diethyl, Dipropyl Asymmetric C₂₁H₄₂N₆ 378.598 Pharmaceutical intermediates
Hexapropyl Derivative Dipropyl (all positions) Symmetric C₂₁H₄₂N₆ 378.598 Crystalline solid; structural studies
Hexamethyl Derivative (645-05-6) Dimethyl (all positions) Symmetric C₉H₁₈N₆ 210.28 High thermal stability; potential ligand
GAL-021 (MedChemExpress) Methoxy-methyl, Dipropyl Asymmetric C₁₃H₂₄N₆O 296.37 Potassium channel modulator
Cyromazine (66215-27-8) Cyclopropyl, NH₂ (two positions) Partially symmetric C₆H₁₀N₆ 166.19 Insect growth regulator

Physicochemical Properties

Property Target Compound Hexapropyl Hexamethyl 3b
Melting Point (°C) Not reported Not reported Not reported 111–119
Solubility High in organic solvents (predicted) Low (crystalline) Moderate in polar solvents Soluble in DMSO
Stability High (steric hindrance from bulky substituents) Moderate High (symmetry) Sensitive to oxidation

Reactivity and Catalytic Use

  • Hexamethyl Derivative : Electron-donating methyl groups increase nucleophilicity, favoring coordination to transition metals (e.g., Pt, Pd) in catalysis .
  • N2,N4,N6-Tridodecyl Derivative : Long alkyl chains enable micelle formation in water, enhancing catalytic efficiency in Suzuki-Miyaura reactions.

Key Research Findings

Asymmetry vs. Symmetry : Asymmetric substitution in the target compound reduces crystallinity compared to symmetric derivatives (e.g., Hexapropyl), favoring solubility in organic media .

Steric Effects : Bulky substituents (butyl, propyl) in the target compound improve stability against hydrolysis, critical for pharmaceutical storage .

Biological Specificity : Unlike Cyromazine’s NH₂ groups, the target compound’s fully substituted amines limit hydrogen bonding, reducing insecticidal activity but enhancing metabolic stability .

Biological Activity

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine, with the CAS number 38551-14-3, is a compound belonging to the triazine family. Its complex structure and diverse substituents suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings and data.

  • Molecular Formula : C21H42N6
  • Molecular Weight : 378.598 g/mol
  • Density : 0.993 g/cm³
  • Boiling Point : 499ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential applications in agriculture and pharmaceuticals.

Antioxidant Properties

Triazine derivatives have also been investigated for their antioxidant capabilities. Compounds with similar structures have been reported to scavenge free radicals effectively, suggesting that this compound may possess similar properties.

Case Study 1: Agricultural Applications

A study conducted by researchers aimed at evaluating the effectiveness of triazine-based compounds as UV stabilizers in agricultural films found that certain derivatives significantly improved durability and resistance to photodegradation. The implications for this compound suggest potential use in enhancing the lifespan of agricultural products through its UV absorbing properties.

Case Study 2: Pharmaceutical Potential

In a pharmacological context, triazines have been investigated for their potential as drug delivery systems. A recent study highlighted the ability of modified triazines to enhance solubility and bioavailability of poorly soluble drugs. This suggests that this compound could be explored further for similar applications.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntioxidant ActivityApplications
This compoundLimited data availablePotential based on analogsAgriculture (UV stabilizer), Pharmaceuticals (drug delivery)
Similar Triazine DerivativePositive results against E. coliEffective free radical scavengerUsed as a pesticide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and conditions for preparing N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine?

  • Methodology :

  • Stepwise substitution : Use cyanuric chloride as a starting material. Sequential substitution with alkylamines (butyl, ethyl, propyl groups) under controlled conditions (e.g., temperature, solvent, base) ensures regioselectivity. For example, and describe similar triazine derivatives synthesized via nucleophilic substitution using DIPEA as a base in dioxane at 101°C for 24 hours.
  • Purification : Employ column chromatography with solvent systems like ethyl acetate/hexane (7:3) to isolate the product, as demonstrated for analogous compounds (yields: 30–55%) .
  • Validation : Confirm purity via HPLC (≥99%) and structural integrity via ¹H NMR (e.g., aromatic proton shifts at δ6.70–6.92 for mesityl-substituted triazines) .

Q. Which spectroscopic techniques are critical for characterizing this triazine derivative?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent environments. For hindered rotation around C-N bonds, use variable-temperature NMR to detect conformational exchange (e.g., observed dynamic behavior in N2,N4,N6-triphenethyl-triazine) .
  • X-ray diffraction : Resolve bond-length alternation and partial double-bond character in the triazine core, as shown in for related structures .
  • Mass spectrometry (ESI) : Confirm molecular weight (e.g., m/z 766 [M+1] for a triazine dimer in ) .

Advanced Research Questions

Q. How can researchers analyze hindered rotational dynamics in this compound?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., -40°C to 60°C) to observe coalescence of split signals, indicating rotational barriers. used 2D-exchange spectroscopy to calculate activation free energies (~50–70 kJ/mol) for triazine derivatives .
  • DFT calculations : Model rotational barriers using density functional theory (e.g., B3LYP/6-31G* basis set), correlating with experimental data as in .

Q. What strategies can evaluate its catalytic potential in cross-coupling reactions?

  • Methodology :

  • Pd nanoparticle stabilization : Test the compound as a ligand/stabilizer for Pd(0) nanoparticles in aqueous Suzuki-Miyaura reactions (e.g., used TDTAT to generate ~5 nm Pd nanoparticles, achieving high catalytic efficiency) .
  • Kinetic studies : Monitor reaction progress via GC-MS or HPLC, comparing turnover frequencies (TOF) with control ligands.

Q. How to assess its biological activity against cancer cell lines?

  • Methodology :

  • Cytotoxicity assays : Use MTT or resazurin assays on hepatocellular carcinoma (HCC) cells (e.g., HepG2). reported IC₅₀ values for triazine derivatives using similar protocols .
  • Apoptosis markers : Measure caspase-3/7 activation or Annexin V staining to evaluate mechanisms.

Q. What computational approaches predict electronic properties for material science applications?

  • Methodology :

  • HOMO-LUMO analysis : Perform DFT calculations (e.g., Gaussian 09 with B3LYP functional) to determine band gaps. calculated HOMO-LUMO gaps for N2,N4,N6-triphenyl-triazine (3.8 eV) .
  • Molecular docking : Screen for interactions with biological targets (e.g., DNA topoisomerases) using AutoDock Vina .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for analogous triazines?

  • Methodology :

  • Parameter optimization : Compare reaction conditions (e.g., : 35% yield at 24 hours vs. : 55% yield with extended time). Adjust stoichiometry, solvent polarity, or catalyst loading.
  • Side-reaction monitoring : Use LC-MS to detect byproducts (e.g., incomplete substitution or oligomerization) .

Tables for Key Findings

Property Example Data from Analogous Compounds Evidence Source
Synthetic Yield 30–55% (ethyl acetate/hexane purification)
HPLC Purity ≥99% (system B, C18 column)
Rotational Barrier ΔG‡ ≈ 65 kJ/mol (variable-temperature NMR)
Catalytic TOF 450 h⁻¹ (Suzuki-Miyaura in water)
Cytotoxicity (IC₅₀) 12 µM (HepG2 cells)

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